exact mass and molecular weight of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
exact mass and molecular weight of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride
Executive Summary
In contemporary medicinal chemistry, the pyridine-1,2,4-triazole structural motif has emerged as a privileged scaffold, demonstrating profound efficacy in the design of highly selective kinase inhibitors[1]. By leveraging its strong dipole moment, hydrogen-bond accepting capabilities, and pi-electron-deficient aromaticity, this scaffold effectively targets the hinge regions of critical kinases such as Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2].
This technical guide provides an authoritative breakdown of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4)[3]. Designed for drug development professionals and analytical scientists, this document delineates the critical distinctions between its exact mass and molecular weight, establishes standardized High-Resolution Mass Spectrometry (HRMS) protocols, and explores the mechanistic rationale behind its formulation as a hydrochloride salt.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
A foundational principle in analytical chemistry is distinguishing between molecular weight (used for stoichiometric assay preparation) and exact mass (used for structural verification via mass spectrometry).
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Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. For in vitro screening, the MW of the hydrochloride salt (197.62 g/mol )[4] is used to calculate molarity (e.g., preparing a 10 mM stock solution in DMSO).
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Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 35Cl ). This value is critical for High-Resolution Mass Spectrometry (HRMS) to verify molecular identity and detect impurities.
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine | 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride |
| CAS Number | N/A | 1803610-25-4 |
| Chemical Formula | C7H7N5 | C7H8ClN5 |
| Molecular Weight | 161.168 g/mol | 197.626 g/mol |
| Exact Mass | 161.0701 Da | 197.0468 Da |
| Target Ion [M+H] + | m/z 162.0774 | m/z 162.0774 (Cl − is lost in ESI+) |
Expert Insight: The hydrochloride salt formulation is deliberately chosen to protonate the basic nitrogen atoms on the pyridine or triazole rings. This salt formation disrupts the highly stable crystal lattice of the planar free base, significantly enhancing aqueous solubility—a critical parameter for bioavailability and reliable in vitro biochemical assays.
Structural and Mechanistic Insights in Drug Discovery
The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine core is not merely a structural spacer; it is an active pharmacophore. The nitrogen atoms within the 1,2,4-triazole ring act as potent hydrogen-bond acceptors, frequently interacting with cysteine residues (e.g., Cys919 in VEGFR2 or Cys502 in FAK) within the ATP-binding pocket of kinases[1][2]. Furthermore, the pyridine ring facilitates π−π stacking interactions with hydrophobic residues in the binding site, anchoring the molecule and preventing competitive ATP binding[5].
Pharmacological pathway of pyridine-triazole scaffolds in kinase inhibition.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The HRMS protocol utilizes the specific ionization behavior of the compound to confirm its exact mass.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification
Because the compound contains multiple basic nitrogens, Positive Electrospray Ionization (ESI+) is the optimal technique. During ESI+, the hydrochloride salt dissociates; the chloride ion is lost, and the free base readily accepts a proton to form the [M+H] + pseudomolecular ion.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 μ L of the stock into 990 μ L of 50:50 Water/Acetonitrile containing 0.1% Formic Acid (FA). Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H] + state.
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Chromatographic Separation: Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.
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ESI-TOF MS Parameters:
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Polarity: Positive Ion Mode (ESI+).
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350 °C.
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Mass Range: m/z 50 to 500.
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Data Validation: Extract the chromatogram for the theoretical exact mass of the protonated free base: m/z 162.0774 ( C7H8N5+ ). A mass accuracy error of < 5 ppm validates the structural identity. To verify the salt form, a separate injection in Negative Ion Mode (ESI-) can be performed to detect the chloride isotope cluster at m/z 34.9689 ( 35Cl− ) and m/z 36.9659 ( 37Cl− ).
Analytical workflow for LC-HRMS exact mass determination.
Protocol 2: Salt Disproportionation and Free Base Isolation
If an assay strictly requires the free base (e.g., to eliminate chloride interference in specific crystallographic studies), the hydrochloride salt must be neutralized.
Step-by-Step Methodology:
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Alkalinization: Dissolve 100 mg of the hydrochloride salt in 5 mL of deionized water. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) dropwise until the pH reaches 8.5–9.0. Causality: The weak base neutralizes the HCl without degrading the triazolamine core, causing the less soluble free base to precipitate.
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Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 10 mL of Ethyl Acetate (EtOAc). The uncharged free base partitions into the organic layer.
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Drying and Isolation: Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous Sodium Sulfate ( Na2SO4 ). Filter and evaporate the solvent under reduced pressure to yield the pure 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine free base.
References
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NextSDS. "1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
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National Center for Biotechnology Information (PMC). "Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton." NIH PubMed Central. Available at: [Link]
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ResearchGate. "Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics." ResearchGate. Available at:[Link]
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National Center for Biotechnology Information (PMC). "Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation." NIH PubMed Central. Available at:[Link]
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- 1. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nextsds.com [nextsds.com]
- 4. 1803610-25-4|1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
